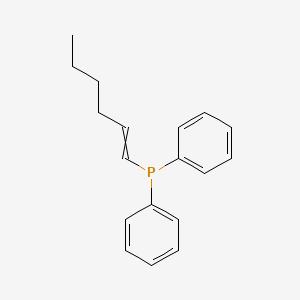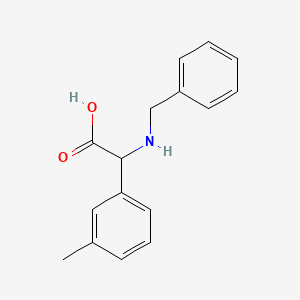
2-Benzylamino-2-M-tolylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylamino-2-M-tolylacetic acid is an organic compound with the chemical formula C16H17NO2 It is known for its unique structure, which includes a benzylamino group and a tolyl group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylamino-2-M-tolylacetic acid typically involves the reaction of benzylamine with M-tolylacetic acid under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzylamino-2-M-tolylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzylamino and tolyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.
Applications De Recherche Scientifique
2-Benzylamino-2-M-tolylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Benzylamino-2-M-tolylacetic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzylamino-2-phenylacetic acid: Similar structure but with a phenyl group instead of a tolyl group.
2-Benzylamino-2-p-tolylacetic acid: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
2-Benzylamino-2-M-tolylacetic acid is unique due to the presence of the meta-tolyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
271583-30-3 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-(benzylamino)-2-(3-methylphenyl)acetic acid |
InChI |
InChI=1S/C16H17NO2/c1-12-6-5-9-14(10-12)15(16(18)19)17-11-13-7-3-2-4-8-13/h2-10,15,17H,11H2,1H3,(H,18,19) |
Clé InChI |
JXAYSCVCTAFHKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C(=O)O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine](/img/structure/B12564720.png)


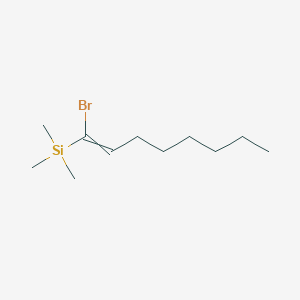
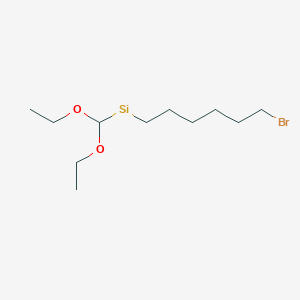
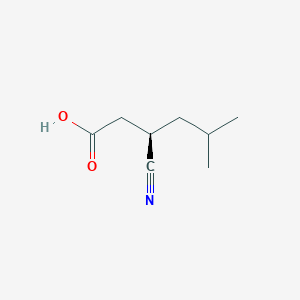
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)

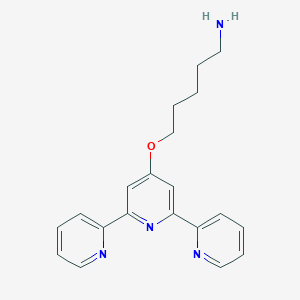
![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)

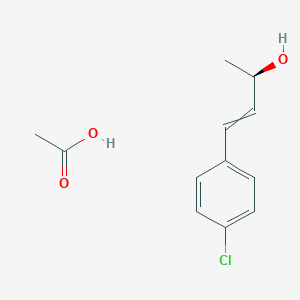
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
